REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([Cl:9])[N:3]=1.[Cl:10]N1C(=O)CCC1=O.O>CN(C=O)C>[Cl:9][C:4]1[N:3]=[C:2]([NH2:1])[C:7]([Cl:10])=[C:6]([Cl:8])[N:5]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)N)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 115.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |